molecular formula C11H18Cl2N2O B2644912 4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride CAS No. 1402232-49-8

4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride

Cat. No.: B2644912
CAS No.: 1402232-49-8
M. Wt: 265.18
InChI Key: DKUHLDVELBMMBJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride has a wide range of scientific research applications, including:

Chemistry

Biology

Medicine

Industry

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride is unique due to its specific combination of a pyridine ring and an oxan-4-amine group, which imparts distinct chemical and biological properties .

Biological Activity

4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of this compound’s activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound are not detailed in the available literature, similar compounds often undergo processes such as alkylation and amination to introduce functional groups that enhance biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily in the following areas:

1. Antimicrobial Activity

Compounds with structural similarities to this compound have demonstrated significant antimicrobial properties. These include effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.

2. Anticancer Properties

Studies have shown that related compounds exhibit moderate to very good growth inhibitory activities against various cancer cell lines, including human leukemia cells. The mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis .

3. Neuroprotective Effects

There is emerging evidence that pyridine derivatives can have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Multiple Sclerosis. These effects may be attributed to their ability to inhibit β-secretase activity, which is crucial in the pathogenesis of Alzheimer’s disease .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Activity Study : A study on N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines found that several analogs exhibited significant growth inhibition in cultured leukemia cells, highlighting the potential for developing new anticancer agents based on similar structures .
  • Neuroprotective Study : Research aimed at synthesizing new peptide derivatives of 4-aminopyridine showed reduced toxicity compared to traditional drugs while maintaining efficacy in inhibiting β-secretase, indicating a promising direction for neuroprotective therapies .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the table below:

Activity Type Description References
AntimicrobialExhibits significant activity against various bacterial and fungal strains
AnticancerModerate to very good growth inhibition against leukemia cell lines
NeuroprotectiveInhibits β-secretase; potential for treating Alzheimer's disease

Properties

IUPAC Name

4-(pyridin-4-ylmethyl)oxan-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c12-11(3-7-14-8-4-11)9-10-1-5-13-6-2-10;;/h1-2,5-6H,3-4,7-9,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUHLDVELBMMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=NC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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